Itacnosertib (hydrocholide)

ALK2 inhibitor FLT3 inhibitor kinase selectivity

Itacnosertib hydrochloride (also known as TP-0184 hydrochloride) is a small‑molecule serine/threonine kinase inhibitor with a unique poly‑pharmacology profile. It potently inhibits activin A receptor type 1 (ACVR1/ALK2; IC₅₀ = 8 nM) and FMS‑like tyrosine kinase 3 (FLT3; IC₅₀ = 6 nM), while displaying substantially weaker activity against Janus kinase 2 (JAK2; IC₅₀ = 8540 nM).

Molecular Formula C26H29ClN8O
Molecular Weight 505.0 g/mol
Cat. No. B12382856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameItacnosertib (hydrocholide)
Molecular FormulaC26H29ClN8O
Molecular Weight505.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)NC4=C(N=CC=C4)C5=CC=CC=N5)OC.Cl
InChIInChI=1S/C26H28N8O.ClH/c1-33-14-16-34(17-15-33)22-9-8-19(18-23(22)35-2)30-26-29-13-10-24(32-26)31-21-7-5-12-28-25(21)20-6-3-4-11-27-20;/h3-13,18H,14-17H2,1-2H3,(H2,29,30,31,32);1H
InChIKeyABZRWCMUFGOVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Itacnosertib (Hydrochloride) Procurement Guide: Potency, Selectivity, and Dual ALK2/FLT3 Targeting


Itacnosertib hydrochloride (also known as TP-0184 hydrochloride) is a small‑molecule serine/threonine kinase inhibitor with a unique poly‑pharmacology profile. It potently inhibits activin A receptor type 1 (ACVR1/ALK2; IC₅₀ = 8 nM) and FMS‑like tyrosine kinase 3 (FLT3; IC₅₀ = 6 nM), while displaying substantially weaker activity against Janus kinase 2 (JAK2; IC₅₀ = 8540 nM) . The compound is orally bioavailable and has demonstrated anti‑leukemic efficacy in both cell‑line and patient‑derived xenograft models of acute myeloid leukemia [1]. Itacnosertib is supplied as a hydrochloride salt (CAS 2409543‑84‑4; MW 505.01) with certified purity typically ≥98% .

Why Generic ALK2 or FLT3 Inhibitors Cannot Replace Itacnosertib in Target‑Specific Research


Itacnosertib occupies a unique pharmacological niche by potently co‑targeting ALK2 (BMP/TGF‑β superfamily) and FLT3 (receptor tyrosine kinase) while essentially sparing JAK2 . In contrast, most alternative ALK2 inhibitors (e.g., K02288, LDN‑193189) lack meaningful FLT3 activity, and clinical FLT3 inhibitors (e.g., gilteritinib) have no ALK2 coverage [1]. This dual‑target profile is mechanistically critical because co‑activation of ALK2‑mediated SMAD signaling and FLT3‑driven STAT5/PI3K/AKT pathways drives resistance and proliferation in FLT3‑mutant AML. Simple substitution with a single‑target agent therefore fails to recapitulate the pathway co‑suppression required for the anti‑leukemic and hepcidin‑lowering effects observed with Itacnosertib [2].

Quantitative Differentiation Evidence for Itacnosertib Hydrochloride Versus Comparator Compounds


Dual ALK2/FLT3 Biochemical Potency vs. Single‑Target Comparators

Itacnosertib is one of the few disclosed inhibitors that simultaneously achieves low‑nanomolar potency against both ALK2 (IC₅₀ = 8 nM) and FLT3 (IC₅₀ = 6 nM), while its activity against JAK2 is >1000‑fold weaker (IC₅₀ = 8540 nM) . By comparison, the widely used ALK2 probe K02288 exhibits excellent ALK2 potency (IC₅₀ = 1.1 nM) but has no reported FLT3 activity, whereas the approved FLT3 inhibitor gilteritinib achieves sub‑nanomolar FLT3 potency (IC₅₀ = 0.29 nM) yet lacks ALK2 inhibition [1]. The clinically used JAK2 inhibitor fedratinib shows the opposite selectivity pattern (JAK2 IC₅₀ = 3 nM) . This unique target‑space coverage means Itacnosertib is the only chemical probe that concurrently addresses BMP‑SMAD and FLT3‑STAT5 signaling axes in a single molecule.

ALK2 inhibitor FLT3 inhibitor kinase selectivity biochemical IC50 poly‑pharmacology

Anti‑Proliferative Activity in FLT3‑ITD‑Mutant AML Cells vs. Gilteritinib

In a panel of FLT3‑ITD‑mutated AML cell lines (MV4‑11, MOLM‑13, MOLM‑14), Itacnosertib inhibited cell proliferation with IC₅₀ values < 25 nM and down‑regulated p‑FLT3, p‑STAT5, p‑AKT, and p‑SMAD1/5 . In direct head‑to‑head experiments reported in Leukemia (2023), Itacnosertib and gilteritinib exhibited similar activity against AML cell growth with comparable IC₅₀ values (Fig. S4C, Fig. 3f of the publication) [1]. However, the mechanism of action differed fundamentally: Itacnosertib induced G₀/G₁ cell‑cycle arrest and suppressed serine biosynthesis and amino‑acid transport genes, while gilteritinib acts primarily through apoptosis induction. Itacnosertib also retained activity in AML cells that had developed resistance to selective FLT3 inhibitors, demonstrating its capacity to overcome FLT3‑inhibitor‑resistant proliferation [1].

AML FLT3-ITD MV4-11 MOLM-13 anti‑proliferative IC50 gilteritinib

In Vivo Survival Benefit in Orthotopic and PDX AML Models

Oral administration of Itacnosertib (50–200 mg/kg, 3 × /week) in NSG mice xenografted with FLT3‑ITD AML cells significantly reduced leukemia burden and extended median survival from 18 days (vehicle) to 32 days . In a more stringent patient‑derived xenograft (PDX) model of AML, Itacnosertib at 200 mg/kg extended median survival from 100 days to 183 days . These survival data are reported from the same study (Leukemia, 2023) that also demonstrated synergy with venetoclax, where the combination dramatically inhibited leukemia growth in both cell‑line and PDX models in a dose‑dependent manner [1]. While gilteritinib also prolongs survival in MV4‑11 xenograft models, Itacnosertib's PDX efficacy data represent a clinically relevant model that is not uniformly reported for all comparator ALK2 or FLT3 inhibitors.

xenograft AML survival PDX preclinical efficacy in vivo pharmacology

Hepcidin Suppression and Serum Iron Restoration in Anemia of Chronic Disease Models

In turpentine‑induced and TC‑1 tumor‑bearing mouse models of anemia of chronic disease (ACD), Itacnosertib reduced hepcidin levels nearly 3‑fold at doses as low as 25 mg/kg, with corresponding increases in serum iron concentrations [1]. This pharmacodynamic effect is mechanistically linked to ALK2 inhibition and is not achievable with FLT3‑selective inhibitors (e.g., gilteritinib) or JAK2‑selective inhibitors (e.g., fedratinib), as these compounds do not suppress BMP‑SMAD‑driven hepcidin transcription. The ALK2‑selective probe K02288 may reduce hepcidin through BMP pathway blockade, but its lack of oral bioavailability data and absence of reported ACD in vivo efficacy studies limit its translational utility in iron‑metabolism research . Itacnosertib's high liver distribution (demonstrated in pharmacokinetic studies) further supports its application in hepatic hepcidin modulation [1].

hepcidin anemia of chronic disease iron metabolism BMP signaling ACD

Optimal Research and Procurement Application Scenarios for Itacnosertib Hydrochloride


FLT3‑Mutant AML Translational Research with Venetoclax Combination Strategies

Itacnosertib is most appropriately procured for preclinical AML programs that require simultaneous targeting of FLT3‑ITD‑driven proliferation and ALK2‑mediated stromal or resistance signaling. Its demonstrated synergy with venetoclax in both cell‑line and PDX models [1] makes it a strategic tool for developing BCL‑2/FLT3/ALK2 triple‑target regimens. Researchers should prioritize Itacnosertib over single‑agent FLT3 inhibitors (e.g., gilteritinib, quizartinib) when the experimental aim includes overcoming FLT3‑inhibitor resistance or interrogating serine‑metabolism dependencies in leukemia stem cells.

Anemia of Chronic Disease and Iron‑Metabolism Pathway Studies

For groups investigating hepcidin‑ferroportin axis regulation in inflammatory anemia, Itacnosertib offers a validated chemical probe with published in vivo hepcidin‑lowering efficacy (3‑fold reduction at 25 mg/kg) and corresponding serum iron restoration [2]. Its oral bioavailability and high liver distribution support chronic dosing regimens in rodent models. Itacnosertib should be selected over pure ALK2 inhibitors (e.g., K02288, LDN‑193189) when the research protocol requires concomitant FLT3 inhibition or when the model involves malignancy‑associated functional iron deficiency where FLT3 signaling may contribute to the disease phenotype.

Kinase Selectivity Profiling and Pathway Deconvolution Experiments

Itacnosertib's unique poly‑pharmacology (ALK2 IC₅₀ = 8 nM; FLT3 IC₅₀ = 6 nM; >1000‑fold selectivity over JAK2) makes it an essential component of kinase inhibitor panels used for pathway deconvolution. In experimental systems where BMP‑SMAD and FLT3‑STAT5 pathways converge—such as certain solid tumors with ACVR1 mutations or hematopoietic malignancies—Itacnosertib enables single‑agent pathway co‑suppression that would otherwise require carefully titrated combinations of selective probes with potentially divergent pharmacokinetics. Procurement for chemical biology core facilities and kinase screening consortia is recommended.

Overcoming FLT3‑Inhibitor Resistance in Drug‑Resistant AML Models

Itacnosertib retains anti‑proliferative activity in AML cells that have developed resistance to selective FLT3 inhibitors, a property attributed to its dual ALK2/FLT3 mechanism [1]. This positions Itacnosertib as a critical reagent for laboratories modeling acquired resistance to first‑line FLT3‑targeted therapies. Rather than using FLT3‑inhibitor‑resistant cell lines treated with another FLT3 inhibitor (which often shows cross‑resistance), investigators can employ Itacnosertib to probe ALK2‑dependent bypass signaling pathways that sustain leukemic cell survival under FLT3 blockade.

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